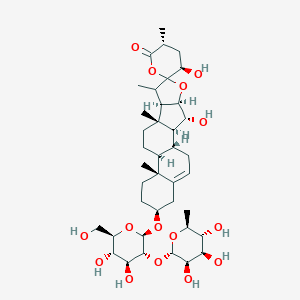
Foliumin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Foliumin is a natural plant extract that has been widely studied for its potential therapeutic applications. It is derived from the leaves of the Ginkgo biloba tree, which is native to China. Foliumin has been shown to have a number of beneficial effects on the body, including improving cognitive function, reducing inflammation, and increasing blood flow.
Aplicaciones Científicas De Investigación
Identification and Characterization
Foliumin, identified as a spirosten lactone saponin, was isolated from Solanum amygdalifolium. Characterization using NMR spectroscopy, mass spectrometry, and specific chemical methods revealed its complex structure, indicating its unique chemical properties (Ferreira, Vázquez, Moyna, & Kenne, 1994).
Interaction with Other Compounds
Further research explored the interaction of foliumin with other compounds. For instance, studies focused on the impact of chitosan, a growth promoter, on plant growth and curcumin content, emphasizing the complex interactions between various natural substances and their effects on plant biology (Anusuya & Sathiyabama, 2016).
Protective Effects
The protective effects of curcumin against Furazolidone-induced DNA damage and apoptosis in human cells were examined, highlighting the potential of natural compounds like foliumin in reducing toxicity and enhancing cellular health (Dai, Li, Gong, Xiao, & Tang, 2016).
Agricultural Applications
Research in agriculture has also found relevance for foliumin. Studies on foliar feeding in crops like cotton and the effects of nutrient applications on plant growth suggest the importance of such compounds in enhancing agricultural productivity (Howard, Gwathmey, & Sams, 1998).
Enhancing Plant Nutrient Status
The influence of foliar-applied nutrients like zinc and selenium on plant growth, yield, and nutritional quality was also investigated. Such studies underline the potential of foliumin in improving plant health and yield, especially in addressing challenges like soil nutrient deficiency (Rafie, Khoshgoftarmanesh, Shariatmadari, Darabi, & Dalir, 2017).
Biofortification and Food Security
In the context of global food security, the simultaneous biofortification of crops like wheat with essential nutrients through foliar treatments, including compounds like foliumin, has been a significant area of research. This approach is seen as a promising strategy to enhance the nutritional value of staple crops in various countries (Zou, Du, Rashid, Ram, Savaşlı, Pieterse, Ortiz-Monasterio, Yazi̇ci̇, Kaur, Mahmood, Singh, Le Roux, Kuang, Onder, Kalayci, & Cakmak, 2019).
Propiedades
Número CAS |
159126-18-8 |
|---|---|
Nombre del producto |
Foliumin |
Fórmula molecular |
C19H19NO5 |
Peso molecular |
768.9 g/mol |
Nombre IUPAC |
(1R,2S,3R,3'R,4R,5'R,7S,8R,9S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H60O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h6,15-17,19-33,35-36,40-47H,7-14H2,1-5H3/t15-,16+,17+,19+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |
Clave InChI |
HOMLVLVMIWTMDJ-OAKOKLGFSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
SMILES canónico |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Sinónimos |
3,15,23-trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside foliumin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




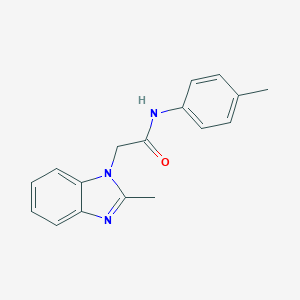

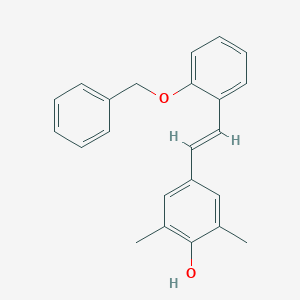
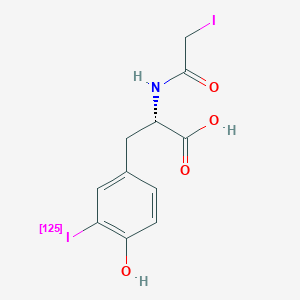



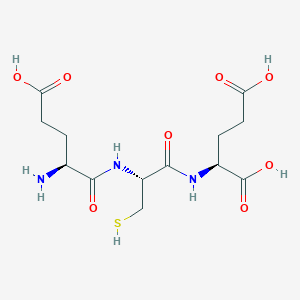
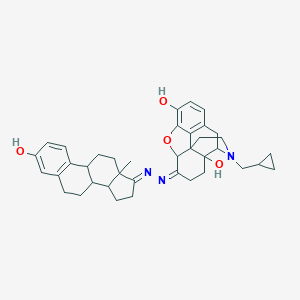


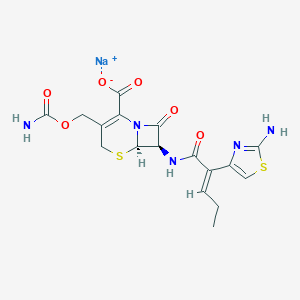
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)